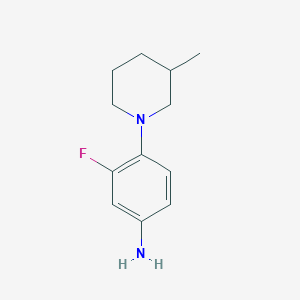

3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKGGVUHTIXNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 3 Methylpiperidin 1 Yl Aniline and Analogues

Established Synthetic Pathways to the Fluorinated Aniline (B41778) Core

The formation of the 3-fluoroaniline (B1664137) portion of the molecule is critical. The synthetic design often commences with a commercially available nitrobenzene (B124822) derivative, which is later reduced to the essential aniline group.

The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of anilines. acs.org A common precursor for the target molecule is 4-(3-methylpiperidin-1-yl)-3-fluoro-1-nitrobenzene. The conversion of this nitro-intermediate to the final aniline product is a crucial step. A variety of reducing agents and conditions have been developed for this purpose, offering chemists options based on substrate tolerance, cost, and scale. acs.orgyoutube.com

Commonly employed methods include catalytic hydrogenation and metal-acid reductions. acs.org Catalytic hydrogenation, often utilizing palladium on carbon (Pd/C) with a hydrogen source, is a clean and efficient method. youtube.comresearchgate.net Another widely used and historically significant method is the Béchamp reduction, which uses iron metal in the presence of an acid like hydrochloric acid or acetic acid. youtube.comresearchgate.net Other metals such as tin (Sn) and zinc (Zn) are also effective. acs.org The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. organic-chemistry.org For instance, certain conditions might affect the fluorine substituent or other parts of the molecule.

The general sequence involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline. acs.org

Below is a table summarizing various reagents used for this transformation.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | Highly efficient and clean; can be sensitive to catalyst poisoning. youtube.comresearchgate.net |

| Fe/HCl or Fe/NH₄Cl | Iron powder with Hydrochloric Acid or Ammonium (B1175870) Chloride in a protic solvent mixture (e.g., Ethanol/Water) | Classic, cost-effective method suitable for large-scale synthesis. youtube.comresearchgate.net |

| SnCl₂·2H₂O | Stannous chloride dihydrate in solvents like Ethanol or Ethyl Acetate (B1210297) | A mild reducing agent often used in laboratory settings. researchgate.net |

| Sodium Hypophosphite (NaH₂PO₂) | Used with Pd/C catalyst in a biphasic system. | Offers a safer alternative to gaseous hydrogen. researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the C-N bond between the aniline ring and the piperidine (B6355638) moiety. researchgate.net This reaction is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, typically a halogen like fluorine. nih.gov

A common strategy for synthesizing the precursor to 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline involves the reaction of 1,2-difluoro-4-nitrobenzene with 3-methylpiperidine (B147322). In this reaction, the nitro group strongly activates the fluorine atoms for substitution. The piperidine nitrogen acts as the nucleophile, displacing one of the fluorine atoms—predominantly the one para to the nitro group—to form 4-(3-methylpiperidin-1-yl)-3-fluoro-1-nitrobenzene. This intermediate is then carried forward to the reduction step as described previously. A similar synthetic strategy has been successfully employed in the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, where morpholine (B109124) is reacted with 1,2-difluoro-4-nitrobenzene. researchgate.net

The reaction typically proceeds under basic conditions or neat at elevated temperatures to facilitate the substitution. The presence of the electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), which is a key feature of the addition-elimination mechanism of SNAr reactions. nih.govkhanacademy.org

Construction of the 3-Methylpiperidine Moiety

The 3-methylpiperidine fragment is a chiral center in the target molecule, and its stereochemistry can be crucial for biological activity. Therefore, methods that allow for the stereocontrolled synthesis of this N-heterocycle are of significant interest.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the formation of the piperidine ring. nih.gov This technique often involves the hydrogenation of a prochiral precursor, such as a substituted pyridine (B92270) or a tetrahydropyridine (B1245486), using a chiral transition-metal catalyst. Rhodium and Ruthenium-based catalysts, paired with chiral phosphine (B1218219) ligands, are commonly employed. acs.org

For example, a synthetic route could involve the preparation of a 3-methylpyridine (B133936) derivative which is then subjected to asymmetric hydrogenation to yield the chiral 3-methylpiperidine. A notable study demonstrated a highly enantio- and diastereoselective rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroencarbamate to produce a cis-4-amino-3-fluoropiperidine derivative, highlighting the power of this method for creating complex, substituted piperidines with high stereocontrol. acs.org The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). rsc.org

| Catalyst Type | Typical Substrate | Key Feature |

|---|---|---|

| Rhodium-based (e.g., Rh-DuanPhos) | Tetrasubstituted Fluoroencarbamates | Achieves high enantioselectivity (e.g., >99% ee) for complex piperidines. acs.org |

| Ruthenium-based (e.g., Ru-BINAP) | Substituted Pyridines | Effective for the hydrogenation of aromatic N-heterocycles. |

| Iridium-based (e.g., [IrCp*(CAMPY)Cl]Cl) | Cyclic Imines (e.g., Dihydroisoquinolines) | Used in asymmetric transfer hydrogenation (ATH) with hydrogen donors like formic acid. researchgate.net |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. nih.govacs.org Enzymes, such as imine reductases (IREDs) and amine oxidases, can be used in cascade reactions to convert simple precursors into optically pure piperidines. researchgate.net These enzymatic methods operate under mild conditions and can achieve exceptional levels of stereoselectivity.

One chemo-enzymatic strategy involves the chemical synthesis of an N-substituted tetrahydropyridine followed by a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED). nih.govacs.org This cascade converts the achiral precursor into a stereo-defined substituted piperidine. nih.govacs.org Such enzymatic systems are highly valued for their ability to produce single enantiomers, which is often a requirement for active pharmaceutical ingredients. researchgate.net

Reductive cyclization provides a method for constructing the piperidine ring from an acyclic precursor. researchgate.net This approach involves an intramolecular reaction where a new C-N bond is formed to close the ring. These reactions are often mediated by reducing agents or transition-metal catalysts. researchgate.netnih.gov

For instance, a linear substrate containing a nitro group at one end and a suitable functional group (like an alkene or carbonyl) at the other can be induced to cyclize under reductive conditions. The reduction of the nitro group can initiate a cascade that leads to the formation of the heterocyclic ring. researchgate.net The cyclization of nitrogen-centered radicals is another powerful approach for synthesizing a wide variety of nitrogen heterocycles under mild conditions. organicreactions.org These methods are versatile and can be adapted to create a range of substituted piperidines by varying the structure of the starting linear chain.

Palladium-Catalyzed Cyclization and Dearomatization Processes

Palladium catalysis offers a versatile and powerful tool for the construction of nitrogen-containing heterocycles, including the piperidine core. nih.gov These methods often proceed under mild conditions and can provide a high degree of control over the reaction. nih.govacs.org Key strategies applicable to the synthesis of substituted piperidines include intramolecular cyclizations, such as aza-Wacker or Heck-type reactions, and dearomatization of pyridine precursors.

Palladium-catalyzed intramolecular cyclization is a prominent method for forming the piperidine ring. nih.gov For instance, an aza-Wacker-type cyclization can be employed, where an appropriately positioned olefin on an amine-containing substrate undergoes an intramolecular oxidative amination. nih.gov This process involves the palladium(II)-catalyzed nucleophilic attack of the nitrogen atom onto the alkene, forming a new C-N bond and subsequently the heterocyclic ring. nih.gov Similarly, palladium-catalyzed dearomatization processes can transform readily available pyridine derivatives into more complex piperidine structures. These reactions, often involving hydrogenation or reductive Heck reactions, are crucial for building the saturated heterocyclic core from aromatic precursors. nih.govtmc.edu

A plausible palladium-catalyzed pathway could involve the cyclization of a precursor containing an amine and an alkene. The process typically begins with the coordination of the palladium(II) catalyst to the olefin. This is followed by an amidopalladation step, where the nitrogen nucleophile attacks the coordinated alkene to form an alkyl-palladium(II) intermediate. Subsequent β-hydride elimination and isomerization can lead to the final piperidine product, with the palladium(0) species being reoxidized to complete the catalytic cycle. mdpi.com

| Reaction Type | Catalyst System | Key Features | Potential Application |

| Aza-Wacker Cyclization | Pd(II) complexes (e.g., Pd(PPh₃)₂Cl₂) | Intramolecular oxidative amination of olefins. nih.gov | Formation of the piperidine ring from an acyclic amino-alkene precursor. |

| Reductive Heck Reaction | Rh(I) or Pd complexes with chiral ligands | Asymmetric carbometalation of dihydropyridines. tmc.eduacs.org | Enantioselective synthesis of 3-substituted piperidines from pyridine. |

| Decarboxylative Cyclization | Pd(0) complexes | Couples propargyl units with diamine components. nih.govacs.org | Modular synthesis of highly substituted N-heterocycles. |

Stereoselective Synthesis of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

The biological activity of chiral molecules like 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is critically dependent on their stereochemistry. Therefore, developing stereoselective synthetic routes to control the configuration at the C3 position of the piperidine ring is of paramount importance. google.com Both diastereoselective and enantioselective strategies are employed to achieve this control.

Diastereoselective control in the formation of the 3-methylpiperidine ring is crucial for obtaining the desired relative stereochemistry. A common and effective strategy is the catalytic hydrogenation of substituted pyridine precursors. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric outcome, often favoring the formation of the cis isomer due to the directing effect of the substituents on the substrate's approach to the catalyst surface. rsc.org

For example, the hydrogenation of 3-methylpyridine derivatives using catalysts like Platinum(IV) oxide (PtO₂) can yield the corresponding cis-3-methylpiperidine with high diastereoselectivity. nih.govrsc.org Other methods include intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the final cyclic product. nih.gov The Mannich reaction, for instance, can be used to set the stereocenters in a precursor, which are then retained during a subsequent reductive cyclization step to form the piperidine ring. nih.gov

Below is a table summarizing the diastereoselective reduction of substituted pyridines, a key method for establishing the relative stereochemistry in piperidine rings.

| Substrate | Catalyst | Conditions | Diastereomeric Ratio (cis:trans or trans:cis) | Yield |

| N-Boc-methyl 3-methylnicotinate | 10 mol% PtO₂, H₂ | EtOAc, rt, 16 h | >95:5 (cis) | 89% |

| N-Boc-methyl 5-methylnicotinate | 10 mol% PtO₂, H₂ | EtOAc, rt, 16 h | >95:5 (cis) | 86% |

| N-Benzoyl-3,5-dimethylpyridine | 10% Pd/C, H₂ | MeOH, rt, 16 h | 30:70 (trans) | 68% (total) |

Data synthesized from research on methyl substituted pipecolinates. nih.gov

Accessing enantiomerically pure piperidine derivatives is a significant challenge that is often addressed through catalytic asymmetric synthesis. researchgate.net These methods utilize chiral catalysts or auxiliaries to generate a single enantiomer from achiral or racemic starting materials. researchgate.net

One powerful strategy is the asymmetric hydrogenation of pyridinium (B92312) salts using transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. nih.gov This approach can produce highly enantioenriched piperidines. mdpi.com Another state-of-the-art method involves a rhodium-catalyzed asymmetric reductive Heck reaction. tmc.eduacs.org This process can convert pyridine into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity by coupling with various boronic acids. tmc.eduacs.org The resulting tetrahydropyridine can then be reduced to the final enantioenriched piperidine. tmc.eduacs.org Such catalytic enantioselective methods are highly sought after as they avoid the need for stoichiometric chiral building blocks or classical resolution techniques. researchgate.netacs.org

| Method | Catalyst/Ligand System | Substrate Type | Key Outcome |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity through outer-sphere mechanism. mdpi.com |

| Asymmetric Reductive Heck | Rhodium with Chiral Diene Ligand | Dihydropyridines and Arylboronic Acids | Access to a wide variety of enantioenriched 3-arylpiperidines. tmc.eduacs.org |

| Oxidative Amination | Palladium with Pyridine-Oxazoline Ligand | Non-activated Alkenes | Enantioselective difunctionalization of a double bond. nih.gov |

Optimization of Reaction Conditions and Process Chemistry for Scalability

A primary focus for scalability is often the catalytic hydrogenation step used to form the piperidine ring. Traditional methods may require harsh conditions such as high pressures and temperatures, along with high loadings of expensive catalysts like PtO₂. nih.gov Process optimization aims to identify milder and more practical conditions, for instance, by using alternative catalysts like Palladium on carbon (Pd/C) or developing mixed-metal catalyst systems that operate efficiently under lower pressures and temperatures. nih.gov Reducing catalyst loading is also a critical goal, as it directly impacts the cost of the final product. nih.govacs.org

Furthermore, developing "one-pot" or tandem reactions, where multiple transformations occur in a single reactor without isolating intermediates, can significantly improve process efficiency. google.com For example, a one-pot synthesis of a piperidine derivative might involve an initial alkylation followed by a reduction and cyclization sequence, thereby minimizing purification steps, reducing solvent waste, and saving time. google.com The choice of reagents and solvents is also scrutinized for scalability, with a preference for less hazardous, recyclable, and cost-effective materials. A scalable synthesis must be robust, reproducible, and provide the final product with consistently high purity and yield.

Chemical Reactivity and Transformation of 3 Fluoro 4 3 Methylpiperidin 1 Yl Aniline

Reactivity of the Aniline (B41778) Functionality

The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the fluorinated phenyl ring, is a primary site of chemical reactivity. The lone pair of electrons on the nitrogen atom significantly influences the aromatic system's electron density and reactivity profile.

The aromatic ring of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline contains three substituents that direct the position of incoming electrophiles: the amino group (-NH₂), the 3-methylpiperidino group, and the fluorine atom (-F). The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. byjus.com Similarly, the alkylamino (piperidino) group is also strongly activating and ortho-, para-directing. The fluorine atom, while deactivating the ring due to its high electronegativity, also acts as an ortho-, para-director. numberanalytics.com

The combined influence of these groups determines the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. byjus.com The powerful activating effects of the amino and piperidino groups dominate, making the ring highly susceptible to electrophilic attack. libretexts.org Both of these groups strongly direct substitution to the C5 position (ortho to the amino group and meta to the piperidino group). The C2 position is also activated but is more sterically hindered by the adjacent bulky 3-methylpiperidino group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho (C2, C6), Para (C4) |

| -F | C3 | Deactivating | Ortho (C2, C4), Para (C6) |

| 3-Methylpiperidino | C4 | Strongly Activating | Ortho (C3, C5), Para (C1) |

| Net Effect | | Strongly Activated | Predominantly C5 |

The primary amine of the aniline functionality readily undergoes acylation and reactions with isocyanates to form stable amide and urea (B33335) derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties. nih.gov

Amide Formation: Reaction with acylating agents, such as acid chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride), in the presence of a base, converts the aniline to the corresponding acetamide. This transformation is often used to moderate the high reactivity of the aniline group in subsequent electrophilic substitution reactions. libretexts.org

Urea Formation: The aniline nitrogen can act as a nucleophile, attacking the electrophilic carbon of an isocyanate (e.g., phenyl isocyanate) to yield a disubstituted urea. The urea functional group is a key structural motif in many pharmaceutical agents due to its ability to form multiple hydrogen bonds with biological targets. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

|---|---|---|---|

| Amide Formation | Acetyl Chloride (CH₃COCl) | N-(3-fluoro-4-(3-methylpiperidin-1-yl)phenyl)acetamide | Aprotic solvent, base (e.g., pyridine) |

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom within the 3-methylpiperidine (B147322) ring is a tertiary aliphatic amine, which confers a distinct set of reactive properties compared to the aromatic aniline nitrogen.

The piperidine nitrogen, being a nucleophilic tertiary amine, can undergo N-alkylation. Reaction with an alkyl halide (e.g., methyl iodide) will lead to the formation of a quaternary ammonium (B1175870) salt. In this product, the nitrogen atom bears a permanent positive charge.

N-acylation, the reaction with an acyl chloride or anhydride, does not typically occur at a tertiary amine center like the piperidine nitrogen because there is no proton to be removed to form a stable neutral amide product. Acylation in this molecule will selectively occur on the aniline nitrogen. researchgate.net

The molecule possesses two basic nitrogen atoms: the aromatic aniline nitrogen and the aliphatic piperidine nitrogen. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, which significantly reduces its basicity. In contrast, the lone pair on the piperidine nitrogen is localized and readily available for protonation.

Consequently, the piperidine nitrogen is the more basic center in the molecule. In the presence of acid, protonation will occur preferentially at this site, forming a piperidinium (B107235) ion. This selective protonation can be used to modulate the molecule's solubility and other physical properties.

Table 3: Comparison of Basicity

| Nitrogen Atom | Type | Electron Pair Availability | Relative Basicity |

|---|---|---|---|

| Aniline Nitrogen | Aromatic Amine | Delocalized into phenyl ring | Weakly Basic |

Reactivity at the Fluoro-Substituted Aromatic Ring

The carbon-fluorine bond on the aromatic ring is generally strong. However, the fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. numberanalytics.com

In the case of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, the ring is substituted with two strong electron-donating groups (the amino and piperidino groups). These groups increase the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Therefore, nucleophilic substitution of the fluorine atom is highly unfavorable under standard SNAr conditions. Forcing conditions, such as high temperatures and pressures with a very strong nucleophile, would be required for such a transformation to occur.

Limitations and Opportunities for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The viability of an SNAr reaction is heavily dependent on the electronic properties of the substituents on the aromatic core. libretexts.org Typically, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. libretexts.orgnih.gov

For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, the substituents present significant electronic barriers to classical SNAr reactions. The primary amine (-NH₂) at the C1 position and the tertiary amine of the 3-methylpiperidin-1-yl group at the C4 position are both strong electron-donating groups (EDGs) by resonance and induction, respectively. These groups increase the electron density of the aromatic ring, deactivating it towards attack by nucleophiles. The fluorine atom at the C3 position, while a potential leaving group, is not sufficiently activated. The electron-donating nature of the para-amino group and the ortho-piperidino group creates an electron-rich environment that repels incoming nucleophiles. This represents a major limitation for engaging this molecule in traditional SNAr chemistry.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

| Aniline (-NH₂) | C1 | Strong Electron-Donating (Activating) | Deactivates the ring for SNAr |

| 3-Methylpiperidin-1-yl | C4 | Strong Electron-Donating (Activating) | Deactivates the ring for SNAr |

| Fluoro (-F) | C3 | Inductively Withdrawing, Weakly Donating by Resonance | Potential leaving group, but not activated |

Despite these limitations, opportunities for substitution can be engineered by chemically modifying the existing functional groups. A key strategy involves the transformation of the strongly electron-donating amino group into a powerful electron-withdrawing group. For instance, the diazotization of the primary amine to form a diazonium salt (-N₂⁺) would convert it into an excellent leaving group, opening pathways for nucleophilic substitution at the C1 position. Another approach could involve the oxidation of the amine to a nitro group (-NO₂), a potent EWG. A nitro group at the C1 position would strongly activate the ring, potentially enabling the displacement of the fluorine at C3 by a suitable nucleophile, a strategy demonstrated in the synthesis of related compounds like 3-fluoro-4-morpholinoaniline. researchgate.net

Ortho-Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that enables the regioselective functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation of the proximal ortho-proton to form a stable aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org

In the case of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, several functional groups could potentially act as DMGs, leading to competition for directing the metalation.

Primary Amine (-NH₂): The primary amine contains acidic N-H protons that would be preferentially deprotonated by a strong alkyllithium base before any C-H deprotonation could occur. This would consume the base and form a lithium amide, which is a much weaker DMG. Therefore, protection of the amine group is essential for predictable DoM.

Tertiary Amine (Piperidinyl): Tertiary amines are known DMGs. wikipedia.org The nitrogen atom of the piperidine ring could direct metalation to the C5 position.

Fluoro Group (-F): The fluorine atom is considered a moderate DMG and would direct metalation to the C2 position. organic-chemistry.org

To achieve selective functionalization via DoM, a strategic approach is required. The most effective strategy would involve the protection of the primary amine as a more potent DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc). These protected amine functionalities are among the most powerful DMGs and would strongly direct lithiation to the C2 position. organic-chemistry.orguwindsor.ca The directing effect of the fluorine atom at C3 would further reinforce this regioselectivity, leading exclusively to metalation at C2.

| Potential DMG (on protected molecule) | Position | Directing Position | Strength |

| Protected Amine (e.g., -NHBoc) | C1 | C2 | Strong |

| Fluoro (-F) | C3 | C2 | Moderate |

| 3-Methylpiperidin-1-yl | C4 | C5 | Moderate |

This strategy of amine protection followed by DoM offers a reliable pathway to introduce an electrophile at the C2 position, ortho to the original amine group, providing a versatile method for synthesizing specifically substituted derivatives of the parent compound.

Oxidative and Reductive Transformations of the Compound

The presence of both an aniline and a tertiary amine moiety makes 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline susceptible to a variety of oxidative and reductive transformations.

Oxidative Transformations The aniline group is readily oxidized. Depending on the oxidant and reaction conditions, a range of products can be formed. Mild oxidation can lead to the formation of nitroso compounds, while stronger oxidants can yield the corresponding nitro derivative. The oxidation of anilines can sometimes be complex, leading to polymerization or the formation of quinone-like structures, as has been noted for similar molecules. The tertiary amine of the piperidine ring is also a site for oxidation, which could result in the formation of an N-oxide.

Reductive Transformations The aromatic ring of the compound can undergo reduction under specific catalytic hydrogenation conditions. Research on the hydrogenation of related fluorinated heterocycles has shown that it is possible to selectively reduce an aromatic ring while leaving a C-F bond intact. acs.org Applying similar conditions (e.g., heterogeneous palladium catalysis) could potentially convert the fluorinated benzene (B151609) ring into a fluorinated cyclohexane (B81311) ring, yielding 3-Fluoro-4-(3-methylpiperidin-1-yl)cyclohexanamine. This transformation would provide access to saturated, fluorinated piperidinyl-substituted alicyclic amines, which are valuable scaffolds in medicinal chemistry.

While the aniline group is already in a reduced state, a two-step sequence involving oxidation to a nitro group followed by reduction offers a synthetic handle. The intermediate nitro compound could be selectively reduced back to the amine using various reagents, such as iron in the presence of an acid or ammonium chloride, a common method for nitro group reduction. researchgate.net

| Transformation Type | Functional Group | Potential Reagents | Potential Product(s) |

| Oxidation | Aniline (-NH₂) | m-CPBA, H₂O₂ | Nitroso, Nitro, or polymeric products |

| Oxidation | Tertiary Amine | m-CPBA, H₂O₂ | N-Oxide |

| Reduction | Aromatic Ring | H₂, Pd/C (or other catalysts) | 3-Fluoro-4-(3-methylpiperidin-1-yl)cyclohexanamine |

These oxidative and reductive pathways highlight the versatility of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline as a starting material for generating a diverse array of new chemical entities with potentially interesting properties.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions in Crystal Lattices

Should a crystal structure of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline be determined, it would allow for a detailed analysis of the intermolecular interactions that govern its packing in the crystal lattice. Key interactions that would be anticipated and could be studied include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the fluorine atom and the nitrogen atom of the piperidine (B6355638) ring can act as hydrogen bond acceptors. The resulting network of hydrogen bonds would be crucial in stabilizing the crystal structure.

π-π Stacking: The fluorinated aniline (B41778) ring could engage in π-π stacking interactions with adjacent rings, further contributing to the stability of the crystal lattice. The presence of the electron-withdrawing fluorine atom would influence the electrostatic potential of the aromatic ring and thus the nature of these interactions.

Understanding these interactions is fundamental to predicting the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Conformational Analysis in the Crystalline State

The determination of the crystal structure would provide invaluable information on the preferred conformation of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline in the solid state. This includes the conformation of the 3-methylpiperidine (B147322) ring, which typically adopts a chair conformation. The orientation of the methyl group (axial or equatorial) would be definitively established. nih.govresearchgate.net Furthermore, the rotational orientation of the aniline moiety relative to the piperidine ring would be revealed.

Computational studies on similar fluorinated piperidine derivatives have shown that the conformational behavior is influenced by a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.nethuji.ac.il An experimental crystal structure would provide a crucial benchmark for validating and refining such computational models for this specific molecule.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For a compound like 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, advanced methods such as HPLC and SFC would be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. While specific HPLC methods for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline are not detailed in the literature, a general approach can be outlined. A reversed-phase HPLC method would likely be suitable, utilizing a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thermofisher.com

The primary applications of HPLC for this compound would be:

Purity Assessment: To determine the percentage purity of a synthesized batch by separating the main compound from any impurities, starting materials, or by-products.

Reaction Monitoring: To track the progress of the chemical synthesis of the compound.

A hypothetical data table for an HPLC purity analysis is presented below to illustrate the type of information that would be generated.

| Parameter | Expected Information |

| Retention Time (min) | The time at which the main peak for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline elutes from the column. |

| Peak Area (%) | The relative area of the main peak, corresponding to the purity of the sample. |

| Impurity Profile | Retention times and relative areas of any other detected peaks, indicating the presence and quantity of impurities. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The presence of a stereocenter at the 3-position of the methylpiperidine ring means that 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for the separation of enantiomers, offering advantages such as faster separations and reduced use of organic solvents compared to traditional HPLC. selvita.comchromatographyonline.com

For the chiral separation of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, an SFC system would be equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. nih.gov The mobile phase would typically consist of supercritical carbon dioxide with a small amount of a polar organic modifier, such as methanol or ethanol, often with an additive to improve peak shape. researchgate.net

A successful chiral SFC separation would provide two distinct peaks, one for each enantiomer. This would be crucial for:

Enantiomeric Purity Determination: To quantify the enantiomeric excess (ee) of a sample.

Preparative Separation: To isolate the individual enantiomers for further studies.

The table below outlines the expected outcomes from a chiral SFC analysis.

| Parameter | Expected Information |

| Retention Time of Enantiomer 1 (min) | The elution time of the first enantiomer. |

| Retention Time of Enantiomer 2 (min) | The elution time of the second enantiomer. |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. |

| Enantiomeric Ratio | The ratio of the peak areas of the two enantiomers, used to calculate the enantiomeric excess. |

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 3 Methylpiperidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov It is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties. nih.govyoutube.comarxiv.org For a molecule like 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, DFT calculations would typically employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p), which have been shown to be effective for aniline (B41778) derivatives. nih.govresearchgate.net

The optimization process yields key structural parameters. For instance, in aniline, the C-N bond length is known to be sensitive to substituent effects, indicating partial π-bonding between the nitrogen and the aryl carbon. wikipedia.org The presence of the electron-donating piperidinyl group and the electron-withdrawing fluoro group in 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline would modulate the bond lengths and angles of the aniline ring. DFT calculations can precisely quantify these changes. A comparative DFT study on halosubstituted anilines has shown that the number and position of halogen substituents affect the geometrical properties and the planarity of the amino group. researchgate.net

Table 1: Predicted Geometrical Parameters for Key Moieties in 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline (Representative Data) This table presents typical bond lengths and angles for aniline and piperidine (B6355638) fragments based on computational studies of related molecules. Actual values for the target compound would require specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Aniline C-N | ~1.40 Å |

| Bond Length | Aniline C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | Piperidine C-N | ~1.45 Å |

| Bond Length | Piperidine C-C | ~1.53 Å |

| Bond Angle | Aniline C-N-H | ~113° |

| Bond Angle | Piperidine C-N-C | ~112° |

Data compiled from theoretical studies on aniline and piperidine derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate benchmark results.

For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, high-level ab initio calculations could be used to validate the geometries and energies obtained from more cost-effective DFT methods. Studies on aniline have utilized ab initio calculations to investigate its structure in both ground and excited states, providing detailed information on how bond lengths and angles change upon electronic excitation. researchgate.netresearchgate.net Such high-accuracy predictions are crucial for creating a reliable picture of the molecule's potential energy surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.org

For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which is characteristic of aniline derivatives. researchgate.net The LUMO is likely distributed over the aromatic ring, with significant contributions from the carbon atoms attached to the electronegative fluorine atom. The electron-donating piperidinyl group would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy. researchgate.net DFT calculations are routinely used to compute these orbital energies and visualize their distributions. thaiscience.inforesearchgate.net

Table 2: Representative FMO Energies for Substituted Anilines (Theoretical Data) This table shows typical HOMO-LUMO energy values calculated for various aniline derivatives using DFT methods. These serve as an estimate for the potential range of values for the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.997 | -0.395 | 4.602 |

| p-Nitroaniline | -6.797 | -2.906 | 3.891 |

| Fluoroanilines (general range) | -5.3 to -5.8 | -0.2 to -0.8 | 4.5 to 5.6 |

Data adapted from computational studies on substituted anilines. thaiscience.inforesearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The piperidine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. acs.org For the 3-methylpiperidine (B147322) substituent, the methyl group can be positioned in either an axial or an equatorial orientation.

Computational studies and experimental data on methylpiperidines consistently show that the chair conformation with the methyl group in the equatorial position is energetically favored. nih.govnih.gov This preference is due to the avoidance of steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when the methyl group is in the axial position. acs.org Quantum mechanics calculations can estimate the free energy difference between the axial and equatorial conformers, which for 2-methylpiperidine (B94953) derivatives has been calculated to be in the range of 1-3 kcal/mol, favoring the axial conformer in some N-acyl cases due to the minimization of pseudoallylic strain. nih.govacs.org However, for a simple N-aryl piperidine, the equatorial conformer of the 3-methyl group is expected to be the most stable.

Torsional analysis involves studying the energy changes associated with rotation around single bonds. A key torsional angle in 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is the one defining the orientation of the piperidine ring relative to the plane of the aniline ring (the C-C-N-C dihedral angle).

The rotation around the C(aryl)-N(piperidine) bond is subject to a rotational barrier. nih.gov The most stable conformation will be a balance between maximizing electronic conjugation (which would favor a planar arrangement) and minimizing steric repulsion between the hydrogen atoms on the aniline ring and the piperidine ring (which favors a twisted conformation). Studies on N-benzylideneanilines have shown that the aniline ring is often significantly twisted out of the plane, with dihedral angles ranging from 40-55°. researchgate.netnih.gov A similar non-planar arrangement would be expected for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline. DFT calculations are an excellent tool for mapping the potential energy surface of this rotation and identifying the minimum energy conformers and the energy barriers between them. rsc.org

Solvent Effects on Molecular Conformation

The conformational landscape of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is significantly influenced by its surrounding solvent environment. Computational studies employ various models to simulate these solvent effects, with implicit and explicit solvent models being the primary approaches.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and provides valuable insights into how the polarity of the solvent can stabilize different conformers of the molecule. For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, the orientation of the 3-methylpiperidin-1-yl group relative to the fluoroaniline (B8554772) ring, as well as the puckering of the piperidine ring itself, are expected to be sensitive to the solvent's polarity. In polar solvents, conformations with a larger dipole moment would be stabilized to a greater extent. journalirjpac.comprimescholars.com

Computational investigations into fluorinated piperidine derivatives have revealed that solvation and solvent polarity play a major role in their conformational behavior. nih.gov These studies suggest that for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, a systematic computational survey across a range of solvents with varying polarities would be necessary to fully characterize its conformational preferences. The following table illustrates hypothetical relative energies of different conformers in various solvents, as would be predicted by such studies.

Table 1: Hypothetical Relative Energies of Conformers of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline in Different Solvents

| Conformer | Gas Phase (Relative Energy, kcal/mol) | Toluene (Relative Energy, kcal/mol) | Ethanol (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |

|---|---|---|---|---|

| Equatorial-A | 0.00 | 0.00 | 0.00 | 0.00 |

| Axial-A | 1.20 | 1.15 | 0.95 | 0.85 |

| Equatorial-B | 0.85 | 0.80 | 0.60 | 0.50 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational solvent effect studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict the chemical shifts of all hydrogen and carbon atoms. modgraph.co.uk

The accuracy of these predictions is often high, with root-mean-square errors of around 0.2 ppm for 1H shifts in similar amine compounds. modgraph.co.uk The predicted shifts for the aromatic protons would be influenced by the electronic effects of both the fluorine and the 3-methylpiperidin-1-yl substituents. Similarly, the predicted 13C shifts would reflect the substitution pattern on the benzene (B151609) ring and the conformation of the piperidine ring. Comparing the calculated spectrum with experimental data can help in the definitive assignment of all NMR signals. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

| Atom | Predicted 13C Shift (ppm) | Hypothetical Experimental 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) | Hypothetical Experimental 1H Shift (ppm) |

|---|---|---|---|---|---|

| C1 | 145.2 | 144.8 | H2 | 6.85 | 6.82 |

| C2 | 118.9 | 118.5 | H5 | 6.70 | 6.67 |

| C3 | 155.6 (JCF=240 Hz) | 155.2 (JCF=242 Hz) | H6 | 6.95 | 6.91 |

| C4 | 135.8 | 135.4 | Piperidine-CH | 3.10-3.30 | 3.05-3.25 |

| C5 | 115.4 | 115.1 | Piperidine-CH2 | 1.60-1.90 | 1.55-1.85 |

Note: The data in this table is hypothetical. Predicted values are representative of those obtained from GIAO/DFT calculations.

Theoretical vibrational analysis is a powerful tool for understanding the infrared (IR) and Raman spectra of molecules. By employing methods like DFT with functionals such as B3LYP or B3PW91, the harmonic vibrational frequencies of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline can be calculated. nih.govresearchgate.net These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman).

Due to the approximations inherent in the theoretical models, the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net For aniline derivatives, scaling factors around 0.96-0.98 are often used for DFT calculations. modgraph.co.uk

The calculated spectra can aid in the assignment of complex experimental spectra by providing a theoretical basis for the observed absorption bands and Raman shifts. For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, key vibrational modes would include the N-H stretching of the aniline, C-F stretching, aromatic C-H and C=C stretching, and various modes associated with the methylpiperidine group.

Table 3: Selected Predicted Vibrational Frequencies (cm-1) for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3520 | 3450 | High | Medium |

| N-H Symmetric Stretch | 3430 | 3361 | High | Medium |

| Aromatic C-H Stretch | 3150-3050 | 3087-2989 | Medium | High |

| Aliphatic C-H Stretch | 3000-2850 | 2940-2793 | High | High |

| C=C Aromatic Stretch | 1620-1580 | 1588-1548 | High | High |

| N-H Scissoring | 1610 | 1578 | High | Low |

| C-N Stretch (Aromatic) | 1310 | 1284 | High | Medium |

Note: The data in this table is illustrative and based on typical results from DFT vibrational analysis.

Reactivity Predictions and Mechanistic Insights from Theoretical Models

Conceptual Density Functional Theory (DFT) provides a framework for predicting the chemical reactivity of molecules through various descriptors. scielo.org.mxresearchgate.net For 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, these descriptors can offer insights into its stability, electrophilic/nucleophilic character, and the most probable sites for chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. doi.org

Local reactivity descriptors, such as Fukui functions, can be used to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is crucial for understanding the regioselectivity of reactions involving 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline and for gaining mechanistic insights into its chemical transformations. frontiersin.org

Table 4: Hypothetical Reactivity Descriptors for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline

| Descriptor | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| EHOMO | -5.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical stability |

| Ionization Potential (I) | 5.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

Note: The data in this table is for illustrative purposes to represent typical outputs from conceptual DFT calculations.

Chemical Biology and Mechanistic Insights of 3 Fluoro 4 3 Methylpiperidin 1 Yl Aniline Derivatives in Vitro Chemical Studies

Principles of Fluorine in Modulating Chemical Properties

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and chemical biology. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.

The substitution of a hydrogen atom with fluorine on an aromatic ring, such as the aniline (B41778) moiety in 3-fluoro-4-(3-methylpiperidin-1-yl)aniline, induces profound electronic changes. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. chemeo.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. chemeo.comresearchgate.net

While the parent compound features fluorine on the aniline ring, the design of derivatives often involves substitution on the piperidine (B6355638) ring. Fluorine substitution on a piperidine ring can significantly alter its conformational preferences. Typically, bulky substituents on a cyclohexane (B81311) or piperidine ring favor the equatorial position to minimize steric hindrance. However, fluorine can exhibit a preference for the axial position, a phenomenon driven by subtle stereoelectronic effects. hmdb.ca

This axial preference can be attributed to stabilizing interactions such as hyperconjugation and charge-dipole interactions. nih.govdrugbank.com Hyperconjugation involves the donation of electron density from an adjacent C-H or C-C sigma bond into the antibonding σ* orbital of the C-F bond (σCH → σ*CF). hmdb.ca Additionally, electrostatic attractions between the partially negative fluorine and a protonated nitrogen on the piperidine ring (F⋯N+) can favor an axial conformation. hmdb.ca The polarity of the solvent is also a critical factor, with more polar solvents sometimes inverting the conformational preference from equatorial to axial. nih.gov These conformational constraints can be exploited to create more rigid molecular scaffolds, which can lead to improved binding affinity and selectivity for a biological target. drugbank.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom. chemicalbook.com This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a sigma-hole (σ-hole) opposite the covalent bond to the carbon atom. chemicalbook.comymdb.ca

The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. chemicalbook.com Fluorine, being the most electronegative and least polarizable halogen, typically does not form a significant σ-hole and is therefore generally considered a poor halogen bond donor. chemicalbook.comymdb.ca Consequently, it is more common for fluorine to act as a hydrogen bond acceptor. However, in certain electron-poor environments, fluorine can participate in favorable halogen bonding or other crucial polar interactions that contribute to molecular recognition and binding affinity. While less common than for heavier halogens, these interactions can be a consideration in the rational design of potent and selective ligands. researchgate.net

Rational Design of Derivatives for Chemical Biology Probes

The development of derivatives of 3-fluoro-4-(3-methylpiperidin-1-yl)aniline as chemical biology probes requires a systematic approach to modify its structure to optimize properties like cell permeability and target engagement. This involves careful consideration of basicity, lipophilicity, and stereochemistry.

The ability of a molecule to cross cellular membranes is governed by a balance between its basicity (pKa) and lipophilicity (logP). Basicity affects the ionization state of a molecule at physiological pH, while lipophilicity determines its partitioning between aqueous and lipid environments.

For 3-fluoro-4-(3-methylpiperidin-1-yl)aniline, there are two nitrogen atoms with distinct basicities. The aniline nitrogen is a weak base (pKa of aniline is ~4.6) due to the delocalization of its lone pair into the aromatic ring. nih.gov The fluorine atom's strong electron-withdrawing effect further reduces this basicity (pKa of 3-fluoroaniline (B1664137) is ~3.5). chemicalbook.com In contrast, the piperidine nitrogen is a much stronger aliphatic base (pKa of piperidine is ~11.1). nih.gov This nitrogen will be protonated at physiological pH (7.4), conferring a positive charge to the molecule.

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is also critical. A higher logP indicates greater lipid solubility. nih.gov Modifications to the parent structure can be made to systematically alter pKa and logP to improve cellular uptake. For instance, adding electron-donating groups to the aniline ring could increase its basicity, while adding alkyl groups would increase lipophilicity.

The following table illustrates how hypothetical modifications to the parent structure could modulate these key physicochemical properties.

| Compound Name | Modification from Parent Structure | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (logP) | Rationale |

| Parent Compound | 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline | Base pKa (piperidine) ~11; Weak base pKa (aniline) ~3.5 | Moderate | The piperidine nitrogen is a strong base, while the fluorinated aniline is a very weak base. The methyl group adds lipophilicity. |

| Derivative A | Add a methyl group to the aniline nitrogen | Aniline pKa will slightly increase | logP will increase | The methyl group is weakly electron-donating and adds a lipophilic carbon. |

| Derivative B | Replace 3-methylpiperidine (B147322) with piperidine | Piperidine pKa is similar | logP will decrease | Removal of the methyl group reduces lipophilicity. |

| Derivative C | Add a hydroxyl group to the piperidine ring | Piperidine pKa will decrease | logP will decrease | The hydroxyl group is electron-withdrawing (inductive effect) and polar, reducing both basicity and lipophilicity. |

| Derivative D | Remove the fluorine from the aniline ring | Aniline pKa will increase to ~4.6 | logP will slightly increase | Fluorine is more lipophilic than hydrogen in some contexts, but its removal simplifies the electronic profile. The primary effect is increased basicity of the aniline. |

Note: pKa and logP values are estimates based on the properties of parent fragments like aniline (pKa ~4.6, logP ~0.9), piperidine (pKa ~11.1, logP ~0.84), 3-fluoroaniline (pKa ~3.5), and 3-methylpiperidine (pKa ~10.9, logP ~1.44). nih.govchemicalbook.comnih.govepa.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of biologically active compounds. nist.gov The parent compound, 3-fluoro-4-(3-methylpiperidin-1-yl)aniline, is chiral due to the stereocenter at the C3 position of the piperidine ring. This means it exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

Biological systems, such as protein receptors and enzymes, are themselves chiral. Consequently, the two enantiomers of a chiral molecule can interact differently with a biological target, much like a left hand fits poorly into a right-handed glove. sigmaaldrich.com One enantiomer may exhibit the desired biological activity, while the other could be inactive or even produce unwanted effects. sigmaaldrich.com The spatial orientation of the methyl group in the (R) vs. (S) enantiomer will dictate how the molecule fits into a binding pocket, influencing binding affinity and selectivity. sigmaaldrich.com

Therefore, a key consideration in designing derivatives is whether to synthesize them as a racemic mixture (a 50:50 mix of both enantiomers) or as a single, pure enantiomer. While a racemic synthesis may be simpler, developing a single-enantiomer probe often leads to a better understanding of the specific molecular interactions and can result in improved potency and a cleaner biological profile. The different reactivities of isomers with biological molecules like proteins has been demonstrated, underscoring the importance of stereochemical control. chemicalbook.com

Mechanistic Investigations of Molecular Interactions

The precise mechanisms through which 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline and its analogs exert their effects are a subject of ongoing research. Early-stage investigations have focused on computational and theoretical approaches to predict and characterize their interactions with protein targets.

Ligand-Target Binding Studies (Biophysical Characterization of Chemical Interactions)

Direct biophysical characterization of the binding of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline to a specific target is not yet extensively documented in publicly available literature. However, computational docking studies have been performed on closely related analogs. For instance, a derivative, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), was investigated for its potential interaction with the MerTK protein, a target of interest in oncology. These in silico studies provide a foundational model for the binding of this class of compounds, suggesting that the fluoro-aniline and methyl-piperidine moieties play crucial roles in orienting the molecule within the binding pocket of a target protein. The specific interactions, such as hydrogen bonds and hydrophobic contacts, predicted by these models await confirmation through experimental biophysical techniques like X-ray crystallography, surface plasmon resonance, or isothermal titration calorimetry.

Enzyme Inhibition Mechanisms (Chemical Kinetics and Thermodynamics)

Currently, there is a lack of published research detailing the enzyme inhibition mechanisms of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline derivatives. To understand their potential as enzyme inhibitors, future studies would need to employ chemical kinetics and thermodynamic analyses. Such investigations would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the inhibition constants (Kᵢ), and the thermodynamic driving forces (enthalpy and entropy) of the binding interaction. This data would be critical in optimizing the scaffold for improved potency and selectivity against a specific enzymatic target.

Receptor Binding Affinity (Chemical Ligand-Receptor Association)

Comprehensive receptor binding affinity data for 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is not yet available. Determining the binding affinities (Kd) of this compound and its derivatives against a panel of receptors is a necessary step to identify their primary biological targets and potential off-target effects. Radioligand binding assays are a standard method for obtaining such data and would be instrumental in profiling the pharmacological activity of this chemical series.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

While a systematic and comprehensive SAR study on 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is yet to be published, preliminary insights can be inferred from the broader knowledge of similar chemical scaffolds in medicinal chemistry. The following subsections outline hypothetical SAR explorations based on common chemical modifications.

Systematic Modification of the Aniline Moiety

The aniline portion of the molecule presents several opportunities for modification to probe its influence on biological activity. Key hypothetical modifications and their potential impact are outlined below.

| Modification Position | Type of Modification | Potential Impact on Activity |

| Aniline Nitrogen | Acylation, Alkylation | Modulate basicity, introduce new interaction points |

| Fluoro Group | Relocation, Replacement (e.g., with Cl, CH₃) | Alter electronic properties, impact binding orientation |

| Aromatic Ring | Introduction of additional substituents | Probe for additional binding pockets, modify solubility |

Table 1: Hypothetical Modifications of the Aniline Moiety and Their Potential Effects

For instance, acylation of the aniline nitrogen could introduce hydrogen bond acceptors, potentially enhancing binding to specific protein residues. Altering the position or nature of the fluorine atom would systematically probe the role of this electronegative group in target engagement.

Variations on the 3-Methylpiperidine Scaffold

The 3-methylpiperidine ring is a key feature that influences the compound's three-dimensional shape and basicity. Modifications to this scaffold are expected to have a significant impact on its pharmacological profile.

| Modification Position | Type of Modification | Potential Impact on Activity |

| Methyl Group | Removal, Relocation, Homologation | Probe steric tolerance in the binding site |

| Piperidine Ring | Ring size variation (e.g., pyrrolidine, azepane) | Alter conformational flexibility and pKa |

| Piperidine Nitrogen | N-alkylation, N-arylation | Modify basicity and introduce new substituents for interaction |

Table 2: Hypothetical Variations of the 3-Methylpiperidine Scaffold and Their Potential Effects

The stereochemistry of the methyl group at the 3-position is also a critical factor. Synthesizing and testing individual enantiomers ((R)- and (S)-) would be essential to determine if the biological target exhibits stereospecific binding, a common phenomenon in drug-receptor interactions.

Impact of Fluorine Position on Chemical Reactivity and Interactions

The strategic placement of a fluorine atom on an aromatic ring, such as in 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline, profoundly influences the molecule's chemical reactivity and its non-covalent interactions. This is a critical consideration in medicinal chemistry, as these properties can dictate a compound's biological activity, metabolic stability, and binding affinity to target proteins. The position of the fluorine atom—whether it be ortho, meta, or para to the amino group—alters the electronic landscape of the aniline ring, thereby modulating its reactivity and interaction profile.

The chemical reactivity of the aniline moiety is largely governed by the electron density of the nitrogen atom and the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and the amino group, thereby reducing the basicity (pKa) of the aniline nitrogen. The magnitude of this effect is position-dependent. For instance, in fluoroaniline (B8554772) isomers, the inductive effect is most pronounced when the fluorine is at the ortho position, followed by the meta, and then the para position.

Table 1: Comparison of Physicochemical Properties of Fluoroaniline Isomers (Data presented for fluoroaniline as a model to infer properties of fluorinated 4-(3-methylpiperidin-1-yl)aniline (B1307039) isomers)

| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

| pKa | ~3.2 | ~3.5 | ~4.6 |

| Dipole Moment (Debye) | ~1.6 | ~2.6 | ~2.9 |

| Boiling Point (°C) | ~182-183 | ~186 | ~188 |

| This table synthesizes general data for fluoroaniline isomers to illustrate the expected trends for derivatives like 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline. |

In terms of intermolecular interactions, the position of the fluorine atom is crucial for determining the molecule's ability to form hydrogen bonds and other non-covalent interactions. While the C-F bond is generally considered a poor hydrogen bond acceptor, it can participate in weak hydrogen bonds, especially with strong donors. nih.gov The position of the fluorine atom influences the geometry and strength of these potential interactions. For example, an ortho-fluorine can engage in intramolecular hydrogen bonding with the amino group, which can affect the conformation and reactivity of the molecule. researchgate.net In a comparative analysis of halogen-substituted anilines, it was found that fluorine substitution in the ortho position to the amine group can increase the ability of the amine to form strong intermolecular N−H···N hydrogen bonds. researchgate.net

The fluorine atom's position also affects the molecule's lipophilicity, which is a critical parameter for its pharmacokinetic profile. The introduction of a fluorine atom generally increases lipophilicity, and this effect can be subtly modulated by its position on the aromatic ring.

Table 2: Theoretical Data on Intramolecular Interactions in Fluoroaniline Isomers (Data from a theoretical study on fluoroanilines, providing insight into potential interactions in more complex derivatives)

| Isomer | Key Intramolecular Interaction | Stabilization Energy (E(2)) (kcal/mol) |

| o-Fluoroaniline | N-H···F (intramolecular hydrogen bond) | High |

| m-Fluoroaniline | Weaker hyperconjugative interactions | Moderate |

| p-Fluoroaniline | Resonance effects influencing ring electronics | Low |

| This table is based on theoretical calculations for fluoroaniline and is intended to provide a conceptual framework for understanding the intramolecular forces at play. researchgate.net |

Applications in Advanced Materials and Chemical Synthesis

Use as Building Blocks in Complex Molecule Synthesis

The primary and most well-documented application of derivatives of 3-fluoro-4-(piperidin-1-yl)aniline is as a foundational building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. The strategic placement of the fluorine atom and the amine group on the aniline (B41778) ring, combined with the conformational properties of the methylpiperidine moiety, makes it an attractive intermediate for creating molecules with specific three-dimensional structures and biological activities.

A notable example is the use of the closely related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), in the development of novel anticancer agents. nih.gov Researchers have successfully employed this compound as a key intermediate in the synthesis of pyrrolo[2,1-f] nih.govontosight.airesearchgate.nettriazine-based hybrids, which have shown promise as Mer-tyrosine kinase (MERTK) inhibitors. nih.gov MERTK is a recognized target in oncology as its overexpression is implicated in cancer cell survival and proliferation. nih.gov

In this synthetic pathway, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline is condensed with other complex heterocyclic structures, such as 6-bromo-4-chloropyrrolo[2,1-f] nih.govontosight.airesearchgate.nettriazine, to generate the final bioactive molecules. nih.gov The synthesis of the aniline building block itself involves a multi-step process, starting from 1-bromo-2-fluoro-4-nitrobenzene and culminating in a palladium-catalyzed reduction of a nitro group to the essential amine functionality. nih.gov The resulting aniline is then readily available for subsequent coupling reactions. nih.gov

The successful incorporation of this building block into potential MERTK inhibitors underscores its importance in constructing complex molecular frameworks designed to interact with specific biological targets. nih.gov

| Intermediate Compound | Precursor | Key Reaction Type | Final Product Class | Reference |

| 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Palladium-catalyzed reduction | MERTK Inhibitors | nih.gov |

| 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f] nih.govontosight.airesearchgate.nettriazin-4-amine | 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline and 6-bromo-4-chloropyrrolo[1,2,-f] nih.govontosight.airesearchgate.nettriazine | Condensation | MERTK Inhibitors | nih.gov |

Role in Catalyst Design and Ligand Development

While direct research on 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline in catalyst design and ligand development is limited, the structural motifs present in the molecule suggest its potential in these areas. The nitrogen atoms within the piperidine (B6355638) ring and the aniline group can act as coordination sites for metal ions. This characteristic is fundamental to the design of ligands, which are organic molecules that bind to metal centers to form catalysts.

The development of ligands for homogeneous catalysis is an active area of research. The electronic properties of the aniline ring, modified by the electron-withdrawing fluorine atom, and the steric bulk of the methylpiperidine group could be fine-tuned to influence the reactivity and selectivity of a resulting metal complex. While speculative for this specific compound, the broader class of substituted anilines and piperidines are known components in various ligand systems.

Potential in Polymer and Material Science as a Chemical Intermediate

In the domain of polymer and material science, 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline serves as a potential chemical intermediate for the synthesis of specialized polymers and materials. The primary amine group of the aniline moiety is a reactive handle that can participate in polymerization reactions, such as the formation of polyamides or polyimides.

The incorporation of the fluoro and methylpiperidine groups into a polymer backbone could impart unique properties to the resulting material. Fluorinated polymers are well-known for their enhanced thermal stability, chemical resistance, and low surface energy. The piperidine unit could influence the polymer's solubility, morphology, and mechanical properties.

Although specific examples of polymers derived from 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline are not yet prevalent in the literature, the fundamental reactivity of the aniline group makes it a plausible candidate for the creation of novel polymers with tailored characteristics for advanced applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Fluorinated Piperidines

The synthesis of fluorinated piperidines is a key challenge and a vibrant area of research. nih.govresearchgate.net Traditional methods can be arduous, often requiring harsh conditions and offering limited control over stereochemistry. However, recent breakthroughs are paving the way for more efficient and versatile synthetic routes.

One promising approach involves the late-stage fluorination of pre-formed piperidine (B6355638) rings. This strategy allows for the introduction of fluorine at a later step in the synthetic sequence, which is highly advantageous for creating diverse compound libraries. Additionally, the development of novel catalytic systems, including those based on transition metals like palladium and rhodium, has enabled the stereoselective hydrogenation of fluorinated pyridine (B92270) precursors to yield highly functionalized piperidines. nih.govacs.org The application of these methods could streamline the synthesis of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline and its derivatives with precise control over the spatial arrangement of the fluorine and methyl groups.

Furthermore, the synthesis of the aniline (B41778) component can be achieved through nucleophilic aromatic substitution (SNAr) on a difluorinated aromatic precursor. The reaction of 1,2-difluoro-4-nitrobenzene with 3-methylpiperidine (B147322), followed by reduction of the nitro group, presents a plausible route to the core aniline structure. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Fluorinated Piperidines

| Methodology | Advantages | Disadvantages |

| Traditional Multi-step Synthesis | Well-established procedures | Often lengthy, low overall yields, harsh reaction conditions |

| Late-stage Fluorination | Enables rapid diversification of lead compounds | Can be challenging to achieve regioselectivity and stereoselectivity |

| Catalytic Hydrogenation of Fluoropyridines | High diastereoselectivity, milder conditions | Catalyst sensitivity, potential for hydrodefluorination by-products nih.gov |

| Intramolecular Aminodifluoroalkylation | One-pot synthesis of CF2-substituted piperidines | Substrate scope may be limited |

Advanced Computational Approaches for Compound Design and Optimization